

Preparing Stock Solutions of CHI-KAT8i5: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: CHI-KAT8i5

Cat. No.: B15563887

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of **CHI-KAT8i5**, a selective and orally active inhibitor of K(lysine) acetyltransferase 8 (KAT8). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Introduction

CHI-KAT8i5 is a potent and selective inhibitor of KAT8 with a binding affinity (KD) of 19.72 μM . [1][2] It has been shown to suppress the growth of various cancer cells, including esophageal squamous cell carcinoma (ESCC), by targeting the KAT8/c-Myc signaling pathway.[1][2] Proper preparation of stock solutions is the first critical step in utilizing this compound for in vitro and in vivo studies.

Chemical and Physical Properties

A summary of the key properties of **CHI-KAT8i5** is presented in the table below.

Property	Value	Reference
Molecular Weight	523.69 g/mol	[1]
Formula	C ₂₃ H ₂₉ N ₃ O ₅ S ₃	[1]
Appearance	Solid, White to off-white	[1]
Purity	≥98%	[1]
Solubility	Soluble in DMSO (100 mg/mL)	[1]

Stock Solution Preparation Protocol

3.1. Materials

- **CHI-KAT8i5** powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips
- Vortex mixer
- Ultrasonic bath

3.2. Protocol

- **Equilibrate:** Allow the **CHI-KAT8i5** powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
- **Weighing:** Accurately weigh the desired amount of **CHI-KAT8i5** powder in a sterile microcentrifuge tube.
- **Solvent Addition:** Add the calculated volume of DMSO to the tube to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 1.9095 mL of DMSO to 10 mg of **CHI-KAT8i5**. [1]

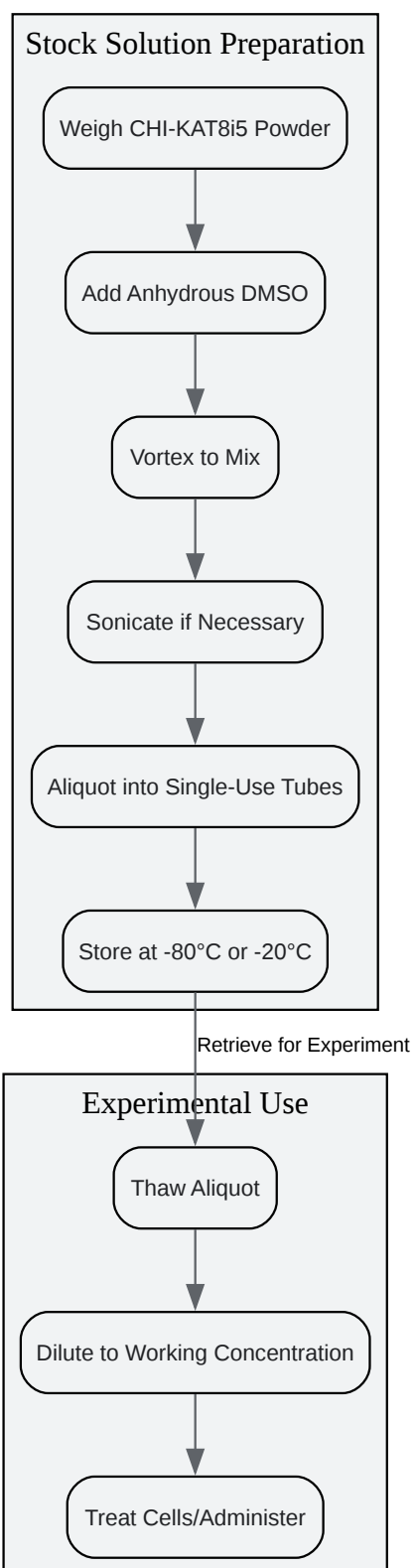
- Note: Due to the hygroscopic nature of DMSO, it is critical to use a new, unopened bottle or anhydrous grade DMSO to ensure maximum solubility.[1]
- Dissolution:
 - Vortex the solution for 1-2 minutes to facilitate dissolution.
 - If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
- Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] When ready to use, thaw an aliquot at room temperature and use it immediately. Do not refreeze.

Table of Stock Solution Volumes:

Desired Stock Concentration	Mass of CHI-KAT8i5 (1 mg)	Mass of CHI-KAT8i5 (5 mg)	Mass of CHI-KAT8i5 (10 mg)
1 mM	1.9095 mL	9.5476 mL	19.0953 mL
5 mM	0.3819 mL	1.9095 mL	3.8191 mL
10 mM	0.1910 mL	0.9548 mL	1.9095 mL

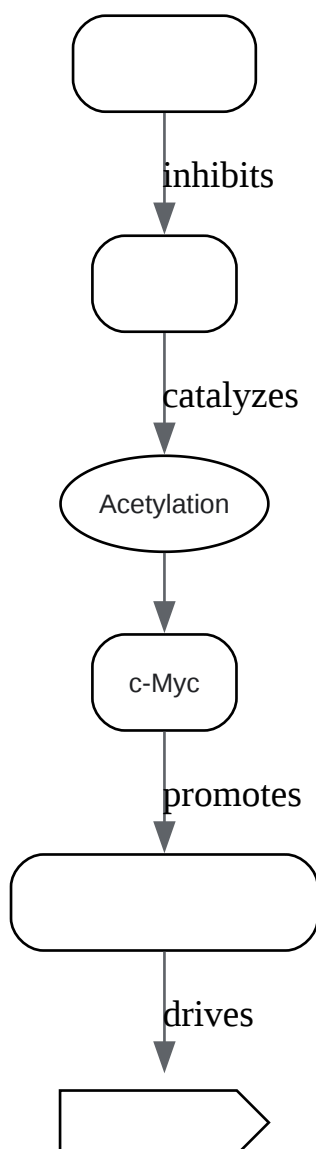
Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for preparing and using **CHI-KAT8i5** stock solutions and the signaling pathway it inhibits.



[Click to download full resolution via product page](#)

Caption: Workflow for **CHI-KAT8i5** stock solution preparation and use.



[Click to download full resolution via product page](#)

Caption: **CHI-KAT8i5** inhibits the KAT8/c-Myc signaling pathway.

Safety and Handling

- **CHI-KAT8i5** is for research use only and is not intended for human or veterinary use.[1]
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
- Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

- Consult the Safety Data Sheet (SDS) for complete safety information.

By following these guidelines, researchers can ensure the reliable and effective use of **CHI-KAT8i5** in their experiments, contributing to a better understanding of KAT8's role in disease and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. KAT8 inhibition as therapeutic strategy for esophageal cancer | BioWorld \[bioworld.com\]](#)
- To cite this document: BenchChem. [Preparing Stock Solutions of CHI-KAT8i5: An Application Note and Protocol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15563887/docs#preparing-stock-solutions-of-chi-kat8i5-an-application-note-and-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)